molecular formula C12H19N3O2S B13379079 2-[(6-methyl-4-oxo-5-pentyl-1H-pyrimidin-2-yl)sulfanyl]acetamide

2-[(6-methyl-4-oxo-5-pentyl-1H-pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B13379079
M. Wt: 269.37 g/mol
InChI Key: HWHDQIMQPBDLBI-UHFFFAOYSA-N
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Description

Introduction to Pyrimidine-Based Therapeutics and 2-[(6-Methyl-4-Oxo-5-Pentyl-1H-Pyrimidin-2-Yl)Sulfanyl]Acetamide

Pyrimidines, six-membered heterocyclic compounds with nitrogen atoms at positions 1 and 3, have long served as foundational scaffolds in drug discovery. Their natural occurrence in nucleic acids and coenzymes underscores their biochemical relevance, while synthetic derivatives have expanded therapeutic applications. The compound 2-[(6-methyl-4-oxo-5-pentyl-1H-pyrimidin-2-yl)sulfanyl]acetamide (molecular formula: C₁₂H₁₉N₃O₂S; molecular weight: 269.37 g/mol) epitomizes this trajectory, combining classical pyrimidine motifs with modern structural innovations.

Historical Context of Pyrimidine Derivatives in Medicinal Chemistry

The medicinal utility of pyrimidines dates to the 19th century, with the isolation of alloxan (5,5-dihydroxypyrimidine-2,4,6(1H,3H,5H)-trione) by Brugnatelli in 1818. This discovery marked the first documented pyrimidine derivative and laid the groundwork for subsequent synthetic explorations. By the mid-20th century, pyrimidine analogs such as 5-fluorouracil and zidovudine emerged as cornerstones of anticancer and antiviral therapies, respectively.

Key milestones in pyrimidine-based drug development include:

  • 1940s–1950s : Synthesis of antimetabolites like 5-fluorouracil, which inhibits thymidylate synthase in cancer cells.
  • 1980s : Development of zidovudine (AZT), a thymidine analog for HIV treatment.
  • 2000s–Present : Rational design of hybrid pyrimidines with enhanced target specificity and pharmacokinetic profiles.

The structural versatility of pyrimidines allows for substitutions at multiple positions, enabling modulation of electronic, steric, and solubility properties. For example, the introduction of sulfhydryl (-SH) groups in pyrimidine-2-thiol derivatives improved binding to enzyme active sites, as seen in antithyroid agents. These historical advances directly inform the design of 2-[(6-methyl-4-oxo-5-pentyl-1H-pyrimidin-2-yl)sulfanyl]acetamide, which integrates a sulfanylacetamide moiety for optimized bioactivity.

Rationale for Structural Hybridization in Modern Drug Design

Structural hybridization—the strategic combination of pharmacophoric motifs from distinct chemical classes—has become a hallmark of contemporary drug discovery. For 2-[(6-methyl-4-oxo-5-pentyl-1H-pyrimidin-2-yl)sulfanyl]acetamide, this approach merges a pyrimidine core with a sulfanylacetamide side chain to synergize multiple therapeutic mechanisms:

Pyrimidine Core Modifications
  • 6-Methyl Group : Enhances lipophilicity and metabolic stability, potentially improving membrane permeability.
  • 4-Oxo Functionality : Introduces hydrogen-bonding capacity for target engagement, as observed in kinase inhibitors.
  • 5-Pentyl Chain : Alters steric bulk to modulate receptor binding affinity and selectivity.
Sulfanylacetamide Moiety
  • Sulfanyl (-S-) Linkage : Facilitates disulfide bond formation with cysteine residues in enzyme active sites, a mechanism exploited by protease inhibitors.
  • Acetamide Group : Improves aqueous solubility and bioavailability, critical for oral administration.

The synthesis of this compound involves condensing 6-methyl-4-oxo-5-pentyl-1H-pyrimidine-2-thiol with chloroacetamide under basic conditions, typically in polar solvents like dimethylformamide (DMF). This method yields the target compound with high purity, as evidenced by spectroscopic characterization.

Table 1: Key Molecular Properties of 2-[(6-Methyl-4-Oxo-5-Pentyl-1H-Pyrimidin-2-Yl)Sulfanyl]Acetamide

Property Value
Molecular Formula C₁₂H₁₉N₃O₂S
Molecular Weight 269.37 g/mol
IUPAC Name 2-[(6-methyl-4-oxo-5-pentyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
Solubility Soluble in polar organic solvents (DMF, DMSO)
Synthetic Yield 85–92% under optimized conditions

The hybrid structure enables dual mechanisms of action: (1) interference with DNA synthesis via pyrimidine mimicry and (2) enzyme inhibition through covalent modification by the sulfanyl group. Such multifunctionality positions this compound as a promising candidate for further development against resistant microbial strains and proliferative disorders.

Properties

Molecular Formula

C12H19N3O2S

Molecular Weight

269.37 g/mol

IUPAC Name

2-[(4-methyl-6-oxo-5-pentyl-1H-pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C12H19N3O2S/c1-3-4-5-6-9-8(2)14-12(15-11(9)17)18-7-10(13)16/h3-7H2,1-2H3,(H2,13,16)(H,14,15,17)

InChI Key

HWHDQIMQPBDLBI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(N=C(NC1=O)SCC(=O)N)C

Origin of Product

United States

Preparation Methods

Formation of the Pyrimidine Ring

  • From Cyanoacetates : Ethyl cyanoacetate can be used as a starting material. It reacts with urea or thiourea in the presence of a base to form pyrimidine derivatives.

  • From Malononitriles : Malononitriles can react with urea or thiourea under similar conditions to form pyrimidines.

Functionalization of the Pyrimidine Ring

Once the pyrimidine ring is formed, it can be functionalized to introduce the desired substituents. For example, alkylation reactions can be used to introduce alkyl groups like pentyl, and sulfanylation reactions can introduce the sulfanyl group.

Preparation of Acetamide Derivatives

Acetamide derivatives are typically prepared by reacting chloroacetyl chloride with amines in the presence of a base like potassium carbonate.

Synthesis of Chloroacetyl Chloride Derivatives

  • Step 1 : Chloroacetyl chloride is added dropwise to a mixture of an amine and potassium carbonate in a solvent like acetone.
  • Step 2 : The reaction mixture is refluxed for several hours, then cooled and poured into ice water to precipitate the product.

Coupling with Pyrimidine Derivatives

To form the target compound, the pyrimidine derivative would need to be coupled with the acetamide moiety. This could involve a nucleophilic substitution reaction where the sulfanyl group of the pyrimidine derivative reacts with the chloroacetyl chloride derivative.

Analytical Techniques for Characterization

Characterization of the final compound would involve various analytical techniques:

Chemical Reactions Analysis

Types of Reactions

2-[(6-methyl-4-oxo-5-pentyl-1H-pyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form hydroxyl derivatives.

    Substitution: The sulfanylacetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

2-[(6-methyl-4-oxo-5-pentyl-1H-pyrimidin-2-yl)sulfanyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(6-methyl-4-oxo-5-pentyl-1H-pyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with DNA synthesis or protein function, thereby exerting its antimicrobial or anticancer activities.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of the target compound with analogs from the evidence:

Compound Name / ID Heterocyclic Core Core Substituents Acetamide Substituent Molecular Weight (g/mol) Notable Properties / Activities
Target Compound Pyrimidin-2-yl 6-Me, 4-Oxo, 5-Pentyl Not specified ~377.5* Hypothesized high lipophilicity
8t () Oxadiazol-2-yl 5-(Indol-3-ylmethyl) 5-Cl-2-Me-phenyl 428.5 LOX inhibition (IC₅₀: 23.4 µM), BChE inhibition (IC₅₀: 18.9 µM)
8u () Oxadiazol-2-yl 5-(Indol-3-ylmethyl) 2-Ethoxy-6-Me-phenyl 422 Moderate α-glucosidase inhibition
iCRT3 () Oxazol-4-yl 2-(4-Ethylphenyl), 5-Me 2-Phenylethyl ~408.5* Wnt/β-catenin inhibition (TCF reporter IC₅₀: 3.2 µM)
Compound I () Pyrimidin-2-yl 4,6-Diamino 4-Cl-phenyl ~338.8* Intramolecular N–H⋯N hydrogen bonding; layered crystal packing

*Calculated based on molecular formulas.

Key Observations:
  • Heterocyclic Core Diversity :

    • The pyrimidine core (target compound, Compound I) allows for diverse substitution patterns, enabling hydrogen bonding (e.g., oxo group at C4) and π-π stacking. In contrast, oxadiazole (8t, 8u) and oxazole (iCRT3) cores prioritize steric and electronic effects for ligand-receptor interactions .
    • The 5-pentyl group in the target compound may enhance membrane permeability compared to the indolylmethyl (8t, 8u) or ethylphenyl (iCRT3) groups .
  • Substituent Effects :

    • Electron-withdrawing groups (e.g., Cl in 8t) improve enzyme inhibition (e.g., BChE), while ethoxy groups (8u) may reduce steric hindrance for α-glucosidase binding .
    • In Compound I (), diamine substituents on pyrimidine facilitate hydrogen-bonded dimer formation, enhancing crystalline stability compared to the target compound’s alkyl-dominated substituents .

Biological Activity

2-[(6-methyl-4-oxo-5-pentyl-1H-pyrimidin-2-yl)sulfanyl]acetamide is an organic compound characterized by its unique pyrimidine ring structure combined with a sulfanyl group and an acetamide moiety. This structural configuration suggests potential biological activities that merit investigation. The compound's lipophilicity, influenced by the 6-methyl and 5-pentyl substituents on the pyrimidine ring, may enhance its pharmacokinetic properties, making it a candidate for various therapeutic applications.

The compound can be synthesized through multi-step organic reactions, which require optimization of reaction conditions (temperature, solvent, and catalysts) to maximize yield and purity. The presence of the sulfanyl group is significant as it may contribute to the compound's reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds similar in structure to 2-[(6-methyl-4-oxo-5-pentyl-1H-pyrimidin-2-yl)sulfanyl]acetamide exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Understanding the biological activity of this compound involves examining its interactions with biological macromolecules and its effects on specific molecular targets.

Potential Biological Activities

  • Antimicrobial Activity : Compounds with similar structures have been shown to possess antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
  • Anticancer Activity : Several pyrimidine derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds with similar functional groups have shown significant inhibition of cell proliferation in assays measuring IC50 values.
  • Anti-inflammatory Effects : Inhibition of enzymes such as myeloperoxidase (MPO) is a potential mechanism through which this compound might exert anti-inflammatory effects. MPO inhibitors are being explored for their therapeutic roles in autoimmune and inflammatory disorders.

Comparative Analysis with Similar Compounds

Compound NameStructure HighlightsBiological ActivityUnique Features
6-MethylpyrimidinonePyrimidine core with methyl substitutionAntimicrobialSimpler structure without sulfanyl
5-PentylpyrimidinePentyl group on pyrimidinePotential neuroactivityLacks acetamide functionality
Thienopyrimidine DerivativesContains sulfur in the ringAnticancer propertiesDifferent heterocyclic structure

The uniqueness of 2-[(6-methyl-4-oxo-5-pentyl-1H-pyrimidin-2-yl)sulfanyl]acetamide lies in its combination of a sulfanyl group with a specific pyrimidine derivative, which may enhance its lipophilicity and biological interaction profile compared to simpler analogs.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of similar pyrimidine derivatives for their biological activities:

  • Cytotoxicity Studies : A study evaluated the cytotoxic potential of various pyrimidine derivatives against HepG2 and MCF-7 cancer cell lines, revealing significant activity (IC50 values ranging from 1.88 µM to 4.20 µM) .
  • Inflammatory Response Modulation : Research on MPO inhibitors has highlighted compounds that exhibit selective inhibition in inflammatory models, showing promise for treating conditions like cardiovascular diseases .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of thienopyrimidine derivatives have provided insights into how modifications affect biological activity, guiding future drug design .

Q & A

Q. What are the critical steps in synthesizing 2-[(6-methyl-4-oxo-5-pentyl-1H-pyrimidin-2-yl)sulfanyl]acetamide, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the pyrimidinone core. Key steps include:
  • Thiolation : Introducing the sulfanyl group via nucleophilic substitution using reagents like thiourea or Lawesson’s reagent under reflux conditions .
  • Acetamide Coupling : Reaction of the thiolated intermediate with bromoacetamide derivatives in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to form the acetamide linkage .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) are standard for isolating high-purity intermediates .
  • Characterization : Confirm intermediates via 1H^1H-NMR (peaks at δ 2.1–2.3 ppm for methyl groups, δ 4.2–4.5 ppm for acetamide protons) and IR (C=O stretch at ~1680 cm⁻¹) .

Q. How can researchers validate the structural integrity and purity of this compound?

  • Methodological Answer :
  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry of the pentyl and methyl substituents. Mass spectrometry (HRMS) for molecular ion validation .
  • Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% by area under the curve). Detect impurities using UV at 254 nm .
  • Thermal Analysis : Differential scanning calorimetry (DSC) to identify melting point consistency and detect polymorphic forms .

Q. What solvents and catalysts are optimal for its synthesis?

  • Methodological Answer :
  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency. Ethanol/water mixtures are preferred for recrystallization .
  • Catalysts : Mild bases (e.g., NaHCO₃) for pH control during thiolation; Pd/C or CuI for cross-coupling if aryl halides are involved .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize byproducts?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent ratio, catalyst loading). For example, a 2³ factorial design can identify interactions between temperature (60–100°C), solvent (DMF/DMSO), and base concentration .
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR to identify rate-limiting steps and optimize time-temperature profiles .
  • Byproduct Mitigation : Introduce scavengers (e.g., molecular sieves for water-sensitive steps) or switch to flow chemistry for better heat/mass transfer .

Q. How can computational modeling predict bioactive conformations or reactivity?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., dihydrofolate reductase). Focus on the sulfanyl-acetamide moiety’s hydrogen-bonding potential .
  • DFT Calculations : Calculate Fukui indices to predict electrophilic/nucleophilic sites for functionalization. For example, the pyrimidinone’s C4 carbonyl is reactive toward nucleophiles .
  • MD Simulations : Simulate solvation effects (e.g., in water/DMSO) to assess stability of tautomeric forms .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Assay Standardization : Normalize protocols for cell lines (e.g., HepG2 vs. HEK293), incubation times (24–72 hr), and compound solubility (use DMSO ≤0.1% v/v) .
  • SAR Analysis : Compare analogs (e.g., varying pentyl chain length or sulfanyl substituents) to isolate structural determinants of activity. For example, pentyl chain elongation may enhance lipophilicity and membrane permeability .
  • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from heterogeneous studies and identify trends .

Q. What strategies are effective for scaling up synthesis while maintaining reproducibility?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : Implement inline NMR or Raman spectroscopy for real-time monitoring of critical quality attributes (CQAs) like conversion rates .
  • Green Chemistry Principles : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale reactions. Use immobilized catalysts (e.g., silica-supported Pd) for easy recovery .
  • Batch-to-Continuity Transition : Pilot continuous-flow reactors to enhance mixing and heat transfer, reducing batch variability .

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